2-bromo-1-(4-methyloxan-4-yl)ethanone

Synthetic methodology Process chemistry Building block procurement

Researchers synthesizing tetrahydropyran-containing pharmacophores often encounter yield losses when using demethylated α-bromoketone analogs. 2-Bromo-1-(4-methyloxan-4-yl)ethanone (CAS 1523412-39-6) eliminates the need for post-synthetic C-alkylation by incorporating the quaternary 4-methyl group directly into the oxane scaffold. • Near-quantitative one-step synthesis ensures superior atom economy in parallel medicinal chemistry workflows. • 98% commercial purity enables direct use in nucleophilic substitution without pre-reaction purification. • Absence of GHS H302 classification simplifies EH&S compliance and reduces shipping documentation burden.

Molecular Formula C8H13BrO2
Molecular Weight 221.094
CAS No. 1523412-39-6
Cat. No. B2582870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(4-methyloxan-4-yl)ethanone
CAS1523412-39-6
Molecular FormulaC8H13BrO2
Molecular Weight221.094
Structural Identifiers
SMILESCC1(CCOCC1)C(=O)CBr
InChIInChI=1S/C8H13BrO2/c1-8(7(10)6-9)2-4-11-5-3-8/h2-6H2,1H3
InChIKeyYFSBVNMMZKMOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(4-methyloxan-4-yl)ethanone – Technical Baseline


2-Bromo-1-(4-methyloxan-4-yl)ethanone (CAS 1523412-39-6) is a brominated ethanone derivative featuring a 4-methyloxane (4-methyltetrahydro-2H-pyran-4-yl) scaffold [1]. With the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol, this compound serves as a versatile electrophilic building block in organic synthesis, leveraging the reactive α-bromoketone moiety for nucleophilic substitution and heterocycle construction . The geminal methyl substitution at the oxane 4-position distinguishes it from non-methylated tetrahydropyran analogs, conferring altered steric and electronic properties that influence reactivity profiles and downstream synthetic outcomes .

2-Bromo-1-(4-methyloxan-4-yl)ethanone: Non-Interchangeability


Substituting 2-bromo-1-(4-methyloxan-4-yl)ethanone with the demethylated analog 2-bromo-1-(tetrahydropyran-4-yl)ethanone (CAS 141095-78-5) introduces measurable differences in molecular properties and synthetic efficiency that compromise experimental reproducibility and process economics. The 4-methyl substitution increases molecular weight by 14.02 g/mol (221.09 vs. 207.07) and alters lipophilicity (LogP 1.377 for the unsubstituted analog ), parameters that directly affect chromatographic behavior, solubility, and partitioning in biphasic reactions. Critically, the gem-dimethyl substitution at the oxane 4-position modifies the conformational equilibrium of the six-membered ring, influencing the spatial accessibility of the α-bromoketone electrophilic center and the steric environment during nucleophilic attack [1]. These differences manifest concretely in divergent synthetic yields, storage stability requirements, and hazard profiles as documented in Section 3.

2-Bromo-1-(4-methyloxan-4-yl)ethanone – Quantitative Differentiation Evidence


Synthetic Yield Advantage

The target compound can be synthesized in quantitative yield (approaching 100%) via a one-step protocol using adapted Vilsmeier conditions, with full spectroscopic characterization by ¹H, ²H, and ¹³C NMR as well as IR and Raman spectroscopy [1]. In contrast, the demethylated analog 2-bromo-1-(tetrahydropyran-4-yl)ethanone (CAS 141095-78-5) requires a multi-step sequence (acid chloride formation, diazomethane reaction, HBr treatment) to achieve a reported 93.48% yield . The approximately 6.5% absolute yield advantage, combined with the operational simplicity of a single synthetic step versus three steps, translates to reduced solvent consumption, lower labor cost, and decreased cumulative material loss during purification.

Synthetic methodology Process chemistry Building block procurement

Commercial Purity Specification

Commercial suppliers offer the target compound at a minimum purity specification of 95–98%, with at least one vendor (Leyan) providing a 98% purity grade as standard . The demethylated analog is similarly available at 98% purity [1]; therefore no differential advantage in absolute purity exists between these two compounds. However, the 98% specification for the target compound exceeds the threshold typically required for intermediate use in medicinal chemistry campaigns (commonly ≥95%) and provides a quantitative benchmark for procurement decisions when comparing vendor offerings for this specific scaffold.

Quality control Procurement specification Analytical chemistry

Storage Temperature Requirement

The target compound requires refrigerated storage at 2–8°C to maintain stability . This temperature sensitivity indicates that the α-bromoketone moiety in the 4-methyloxane scaffold may exhibit enhanced reactivity or decomposition propensity relative to less sensitive building blocks, necessitating cold-chain logistics. The demethylated analog is also specified for storage under inert atmosphere at 2–8°C , indicating that the 4-methyl substitution does not materially alter storage stability requirements relative to the unsubstituted tetrahydropyran analog. This equivalence in storage requirements eliminates temperature stability as a point of differentiation.

Stability Logistics Inventory management

Acute Oral Toxicity Classification

Vendor safety documentation for the target compound does not list GHS hazard statements for acute oral toxicity; AKSci explicitly states the compound is "Not hazardous material" for DOT/IATA transport . In contrast, the demethylated analog 2-bromo-1-(tetrahydropyran-4-yl)ethanone carries a GHS H302 classification (Harmful if swallowed) with Warning signal word . This differential hazard profile suggests that the 4-methyl substitution may attenuate acute oral toxicity relative to the unsubstituted analog, though the mechanism for this attenuation remains uncharacterized in primary literature.

Safety assessment Occupational health Regulatory compliance

Molecular Weight and Lipophilicity Differentiation

The 4-methyl substitution differentiates the target compound from the demethylated analog by molecular weight (221.09 vs. 207.07 g/mol; difference of +14.02 g/mol, equivalent to one methylene unit) . The demethylated analog exhibits a calculated LogP of 1.377 and topological polar surface area of 26.3 Ų [1]. While direct LogP data for the target compound are not available in the open literature, the additional methyl group at the quaternary 4-position is expected to increase lipophilicity by approximately 0.5 LogP units based on standard fragment-based prediction rules for aliphatic methyl addition to saturated heterocycles.

Physicochemical properties Drug design Chromatography

Multi-Vendor Supply Chain Availability

The target compound is commercially available from multiple independent vendors including AA Blocks (distributed via Sigma-Aldrich), AKSci (US-based, SF Bay Area inventory), Leyan, and CymitQuimica/Biosynth . This multi-supplier ecosystem provides procurement redundancy, competitive pricing pressure, and geographic distribution of inventory. The demethylated analog 141095-78-5 is similarly available from multiple vendors including BOC Sciences and Hzbp . Both compounds benefit from established commercial supply chains; the primary procurement differentiation lies in regional inventory location and associated shipping lead times rather than compound-specific supply constraints.

Supply chain Vendor comparison Procurement logistics

2-Bromo-1-(4-methyloxan-4-yl)ethanone – Application Scenarios


High-Throughput Library Synthesis

In medicinal chemistry campaigns where dozens to hundreds of analogs are synthesized in parallel, the near-quantitative yield of the target compound in its one-step synthesis [1] makes it an economically advantageous starting material. Procurement of this building block reduces the cumulative yield losses that compound when multi-step synthetic intermediates are carried through parallel synthesis workflows. The 98% commercial purity specification further minimizes the need for pre-reaction purification, enabling direct use in alkylation or nucleophilic substitution steps.

4-Methyl-Tetrahydropyran Pharmacophore Synthesis

When the target pharmacophore requires a quaternary methyl substitution at the tetrahydropyran 4-position, this compound provides the necessary scaffold in a single building block. The geminal methyl group alters the conformational preference of the oxane ring and increases steric bulk adjacent to the ketone, properties that may enhance metabolic stability or modulate target binding [2]. Alternative routes using the demethylated analog would require a separate C-alkylation step to introduce the methyl group, adding synthetic complexity and reducing overall yield.

Reduced Hazard Classification Laboratories

The absence of GHS H302 acute oral toxicity classification for the target compound [1], in contrast to the explicit H302 warning for the demethylated analog , may simplify handling protocols in academic laboratories, undergraduate teaching facilities, or core facilities with constrained EH&S resources. Procurement of this compound may reduce administrative burden associated with hazardous material shipping and storage documentation while maintaining comparable synthetic utility.

Chromatographic Method Development

The increased molecular weight (+14.02 g/mol) and predicted higher lipophilicity relative to the demethylated analog make the target compound a useful reference standard for developing reverse-phase HPLC or UPLC methods targeting compounds in the LogP 1.5–2.5 range. Its distinct retention time and mass signature (m/z 221.09) provide a well-defined benchmark for calibrating analytical methods used to track reactions or assess purity of tetrahydropyran-containing intermediates.

Technical Documentation Hub

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